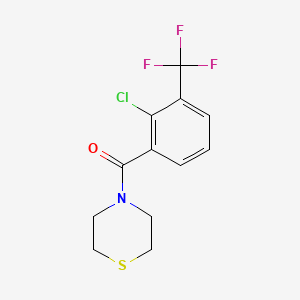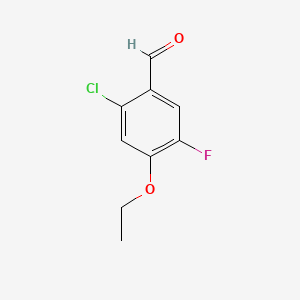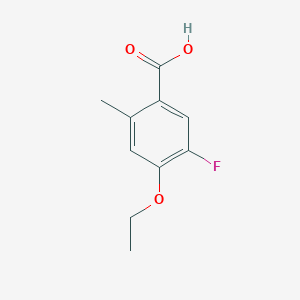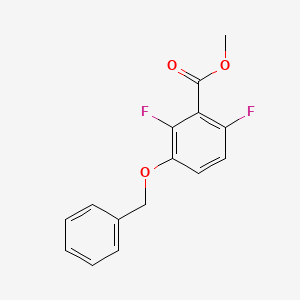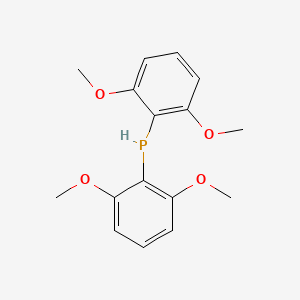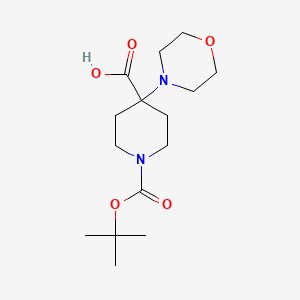
(R)-Azepan-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Azepan-2-ylmethanol is a chiral compound with a seven-membered ring structure containing a nitrogen atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ®-Azepan-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of ®-Azepan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of ®-Azepan-2-ylmethanol may involve catalytic hydrogenation of ®-Azepan-2-one using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency. The reaction conditions often include elevated pressures and temperatures to achieve optimal conversion rates.
Análisis De Reacciones Químicas
Types of Reactions: ®-Azepan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to ®-Azepan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield ®-Azepan-2-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: ®-Azepan-2-one.
Reduction: ®-Azepan-2-ylmethane.
Substitution: Various substituted azepan derivatives.
Aplicaciones Científicas De Investigación
®-Azepan-2-ylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-Azepan-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. Its hydroxyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The nitrogen atom in the ring structure can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
(S)-Azepan-2-ylmethanol: The enantiomer of ®-Azepan-2-ylmethanol, with similar chemical properties but different biological activities.
Azepane: The parent compound without the hydroxyl group, used in various synthetic applications.
Piperidine: A six-membered ring analog, widely used in pharmaceuticals and organic synthesis.
Uniqueness: ®-Azepan-2-ylmethanol is unique due to its chiral nature and the presence of both a hydroxyl group and a nitrogen atom in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
[(2R)-azepan-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2/t7-/m1/s1 |
Clave InChI |
SAHMJQZPPPFESV-SSDOTTSWSA-N |
SMILES isomérico |
C1CC[C@@H](NCC1)CO |
SMILES canónico |
C1CCC(NCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


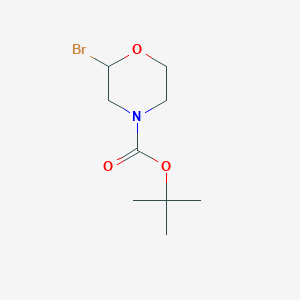
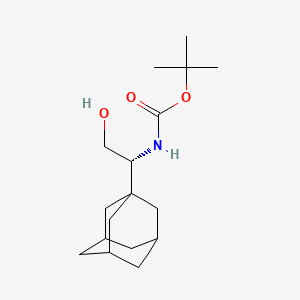
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)

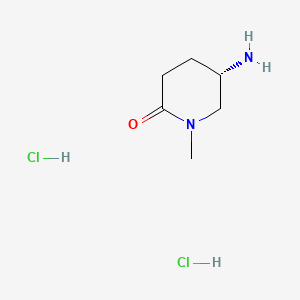
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)
